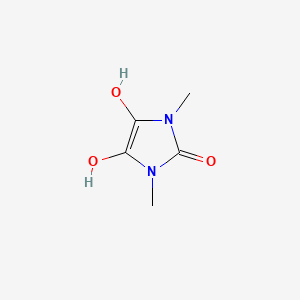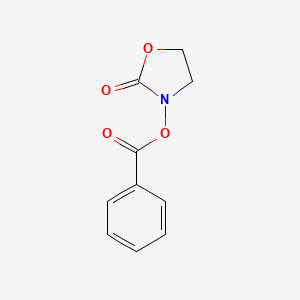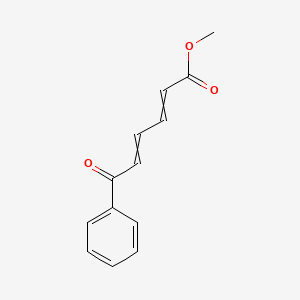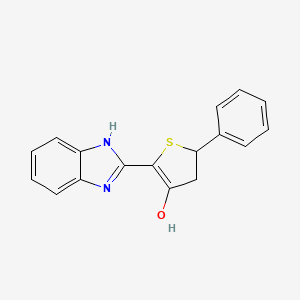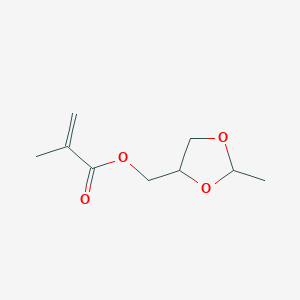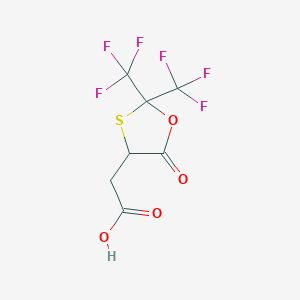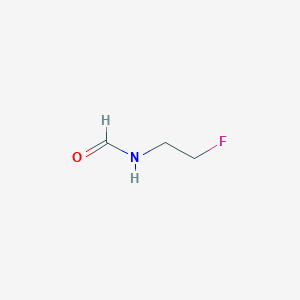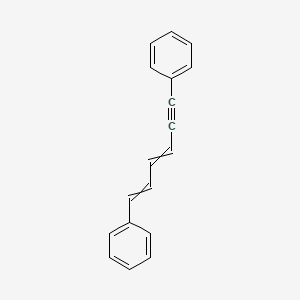
6-Phenylhexa-1,3-dien-5-ynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylhexa-1,3-dien-5-ynylbenzene is an organic compound with the molecular formula C18H12. It is characterized by a unique structure that includes both phenyl and hexa-1,3-dien-5-ynyl groups.
Méthodes De Préparation
The synthesis of 6-Phenylhexa-1,3-dien-5-ynylbenzene typically involves the coupling of phenylacetylene with a suitable diene precursor under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
6-Phenylhexa-1,3-dien-5-ynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and diene groups to form saturated hydrocarbons.
Applications De Recherche Scientifique
6-Phenylhexa-1,3-dien-5-ynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Mécanisme D'action
The mechanism of action of 6-Phenylhexa-1,3-dien-5-ynylbenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, its ability to undergo electrophilic and nucleophilic reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
6-Phenylhexa-1,3-dien-5-ynylbenzene can be compared with similar compounds such as:
1-Phenyl-1,3-butadiene: This compound shares a similar diene structure but lacks the alkyne group, making it less versatile in certain reactions.
Phenylacetylene: While it contains the alkyne group, it does not have the diene structure, limiting its applications in diene-specific reactions.
This compound stands out due to its combination of phenyl, diene, and alkyne groups, providing a unique set of reactivity and applications.
Propriétés
Numéro CAS |
193745-66-3 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
6-phenylhexa-1,3-dien-5-ynylbenzene |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-5,7-11,13-16H |
Clé InChI |
KTUQFAIIYFNZTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
